molecular formula C34H30O9 B12308972 2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one

2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one

Cat. No.: B12308972
M. Wt: 582.6 g/mol
InChI Key: LERWTIGGXDMTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sophoraflavanone H can be synthesized through several chemical reactions involving flavonoid precursors. One common method involves the prenylation of flavanones using prenyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of Sophoraflavanone H involves the extraction of the compound from the roots of Sophora moorcroftiana. The extraction process includes drying and grinding the plant material, followed by solvent extraction using methanol or ethanol . The extract is then purified using chromatographic techniques to isolate Sophoraflavanone H .

Properties

IUPAC Name

2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERWTIGGXDMTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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